molecular formula C19H21FN4O2S B2879721 3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide CAS No. 1112417-97-6

3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide

Cat. No. B2879721
M. Wt: 388.46
InChI Key: BBFZCKHRVQAAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyridopyrimidine derivatives, which are similar to the compound , has been reviewed . The review discusses the synthetic protocols to prepare these derivatives and presents the biological activity and the synthetic route reported for each compound .

Scientific Research Applications

Synthesis and Chemical Properties

Thieno[3,2-d]pyrimidin derivatives are synthesized through various chemical reactions, demonstrating a wide range of potential applications in medicinal chemistry and drug design. For example, the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines has shown potential antianaphylactic activity, suggesting the therapeutic relevance of these compounds in allergic reactions (Wagner et al., 1993).

Pharmacological Applications

Several thieno[3,2-d]pyrimidin derivatives have been investigated for their pharmacological effects. For instance, compounds with the thieno[2,3-d]pyrimidin-4(3H)-one structure have been reported for their importance as pharmacophores, indicating a significant interest in developing drugs based on this scaffold (Shi et al., 2018). Additionally, derivatives incorporating pyrimidine rings have been synthesized for antimicrobial evaluations, showing moderate activity and underscoring their potential in creating new antimicrobial agents (Farag et al., 2009).

Molecular Imaging Applications

Compounds based on the thieno[3,2-d]pyrimidin framework have also been explored for their utility in molecular imaging, particularly in positron emission tomography (PET) for studying peripheral benzodiazepine receptors (PBRs). This indicates their potential in neurodegenerative disorder diagnostics (Fookes et al., 2008).

Chemical Interactions and Binding Studies

The interaction of related compounds with biological molecules like bovine serum albumin (BSA) has been studied, revealing their binding constants and thermodynamic parameters. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drugs (Meng et al., 2012).

properties

IUPAC Name

3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2S/c1-3-23(4-2)19-22-15-10-12-27-17(15)18(26)24(19)11-9-16(25)21-14-7-5-13(20)6-8-14/h5-8,10,12H,3-4,9,11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFZCKHRVQAAKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NC3=CC=C(C=C3)F)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)propanamide

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